Cas no 1352546-87-2 (benzyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate)

Benzyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate is a spirocyclic compound featuring a unique azaspiro[3.3]heptane scaffold, which imparts structural rigidity and conformational constraint. The presence of both an amino group and a benzyl carboxylate moiety enhances its versatility as a synthetic intermediate in medicinal chemistry and drug discovery. The spirocyclic framework improves metabolic stability and binding selectivity, making it valuable for the development of bioactive molecules. Its well-defined stereochemistry and functional group compatibility facilitate further derivatization, enabling applications in peptide mimetics and small-molecule therapeutics. The compound is typically handled under controlled conditions due to its reactive amine functionality.
benzyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate structure
1352546-87-2 structure
商品名:benzyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate
CAS番号:1352546-87-2
MF:C14H18N2O2
メガワット:246.304923534393
MDL:MFCD23106212
CID:3165874
PubChem ID:72208069

benzyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate 化学的及び物理的性質

名前と識別子

    • benzyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate
    • 1352546-87-2
    • benzyl 7-amino-2-azaspiro[3.3]heptane-2-carboxylate
    • 2-Azaspiro[3.3]heptane-2-carboxylic acid, 5-amino-, phenylmethyl ester
    • 5-Amino-2-Cbz-2-azaspiro[3.3]heptane
    • PB37951
    • AKOS025405356
    • CS-0057685
    • SB21033
    • DTXSID001154846
    • P13685
    • MDL: MFCD23106212
    • インチ: 1S/C14H18N2O2/c15-12-6-7-14(12)9-16(10-14)13(17)18-8-11-4-2-1-3-5-11/h1-5,12H,6-10,15H2
    • InChIKey: FMCGNVMCATULGB-UHFFFAOYSA-N
    • ほほえんだ: O(CC1C=CC=CC=1)C(N1CC2(C1)CCC2N)=O

計算された属性

  • せいみつぶんしりょう: 246.136827821g/mol
  • どういたいしつりょう: 246.136827821g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 320
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.1

benzyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20121882-250MG
benzyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate
1352546-87-2 95%
250MG
¥ 4,045.00 2023-04-03
eNovation Chemicals LLC
Y0992266-1g
benzyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate
1352546-87-2 95%
1g
$3000 2024-08-02
Chemenu
CM208166-250mg
5-Amino-2-Cbz-2-azaspiro[3.3]heptane
1352546-87-2 95%
250mg
$1684 2023-03-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1128325-100mg
Benzyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate
1352546-87-2 98%
100mg
¥4135 2023-04-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1128325-250mg
Benzyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate
1352546-87-2 98%
250mg
¥6619 2023-04-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1128325-500mg
Benzyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate
1352546-87-2 98%
500mg
¥8829 2023-04-15
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20121882-500MG
benzyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate
1352546-87-2 95%
500MG
¥ 6,745.00 2023-04-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1128325-1g
Benzyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate
1352546-87-2 98%
1g
¥15441 2023-04-15
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20121882-1g
benzyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate
1352546-87-2 95%
1g
¥10110.0 2024-04-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20121882-250mg
benzyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate
1352546-87-2 95%
250mg
¥4046.0 2024-04-24

benzyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate 関連文献

benzyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylateに関する追加情報

Recent Advances in the Synthesis and Applications of Benzyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate (CAS: 1352546-87-2)

Benzyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate (CAS: 1352546-87-2) is a spirocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. Recent studies have highlighted its role as a versatile building block in the synthesis of novel bioactive molecules, particularly in the development of enzyme inhibitors and receptor modulators. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, pharmacological properties, and emerging applications in drug discovery.

The synthesis of benzyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate has been optimized in recent years to improve yield and purity. A 2023 study published in the Journal of Medicinal Chemistry described a novel catalytic asymmetric synthesis route that leverages palladium-catalyzed cyclization, achieving enantiomeric excesses greater than 95%. This method addresses previous challenges associated with racemization and provides a scalable approach for industrial applications. The compound's spirocyclic core has been identified as a key pharmacophore in the design of protease inhibitors, particularly targeting serine proteases involved in inflammatory and oncogenic pathways.

Pharmacological evaluations of derivatives containing the benzyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate scaffold have demonstrated promising activity against a range of biological targets. For instance, a series of compounds incorporating this moiety exhibited potent inhibitory effects against factor XIa (FXIa), a critical player in the coagulation cascade, with IC50 values in the low nanomolar range. These findings, reported in a 2024 ACS Pharmacology & Translational Science article, suggest potential applications in anticoagulant therapy with reduced bleeding risks compared to current standards of care.

Beyond its applications in hematology, this spirocyclic compound has shown relevance in central nervous system (CNS) drug discovery. Structural modifications at the 5-amino position have yielded compounds with high affinity for sigma-1 and sigma-2 receptors, as evidenced by recent PET imaging studies. The rigid spiroarchitecture appears to confer favorable blood-brain barrier penetration properties while minimizing off-target interactions, making it an attractive scaffold for neuropsychiatric and neurodegenerative drug development.

Recent computational studies have provided insights into the molecular interactions of benzyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate derivatives with various biological targets. Molecular docking simulations reveal that the spirocyclic system induces distinct binding conformations in enzyme active sites, often leading to improved selectivity profiles. These in silico findings, combined with experimental data, are guiding the rational design of next-generation therapeutics with enhanced potency and reduced side effects.

In conclusion, benzyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate continues to emerge as a privileged structure in medicinal chemistry, with applications spanning multiple therapeutic areas. The compound's synthetic accessibility, coupled with its demonstrated biological relevance, positions it as a valuable tool for drug discovery efforts. Future research directions may focus on expanding its utility through further structural diversification and investigating its potential in targeted drug delivery systems.

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